Cas no 921799-72-6 (2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-3-yl}phenyl)benzamide)
2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-3-yl}phenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-3-yl}phenyl)benzamide
- 2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
- Benzamide, 2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-
- F2224-0310
- AKOS004955555
- SR-01000911150-1
- SR-01000911150
- 921799-72-6
- 2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
- 2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
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- Inchi: 1S/C21H13F3N4O2/c1-11-26-19-15(3-2-8-25-19)21(30)28(11)13-5-7-16(23)18(10-13)27-20(29)14-6-4-12(22)9-17(14)24/h2-10H,1H3,(H,27,29)
- InChI Key: WMWQDEGCQAGBLR-UHFFFAOYSA-N
- SMILES: C(NC1=CC(N2C(C)=NC3=NC=CC=C3C2=O)=CC=C1F)(=O)C1=CC=C(F)C=C1F
Computed Properties
- Exact Mass: 410.09906016g/mol
- Monoisotopic Mass: 410.09906016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 74.7Ų
2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-3-yl}phenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2224-0310-1mg |
2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide |
921799-72-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-3-yl}phenyl)benzamide Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-3-yl}phenyl)benzamide
Comprehensive Analysis of 2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (CAS No. 921799-72-6)
The compound 2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (CAS No. 921799-72-6) is a highly specialized small molecule with significant potential in pharmaceutical research and drug discovery. Its complex structure, featuring a pyrido[2,3-d]pyrimidin-4-one core and multiple fluorine substitutions, makes it a subject of interest for researchers exploring kinase inhibitors and targeted therapies. This article delves into its molecular properties, applications, and relevance in modern biomedical science.
In recent years, the demand for fluorinated compounds like 2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has surged due to their enhanced metabolic stability and bioavailability. Researchers frequently search for terms such as "fluorine in drug design" and "pyridopyrimidine derivatives", reflecting the growing interest in this chemical space. The compound's CAS No. 921799-72-6 is often referenced in patent literature and academic journals, highlighting its role in developing next-generation therapeutics.
The pyrido[2,3-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, known for its ability to modulate protein-protein interactions and enzyme activity. The addition of fluorine atoms at strategic positions enhances the compound's binding affinity and selectivity, making it a promising candidate for cancer research and inflammatory diseases. Searches for "kinase inhibitors 2024" and "fluorinated heterocycles" underscore the relevance of this molecule in contemporary drug development pipelines.
From a synthetic chemistry perspective, 2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide presents unique challenges and opportunities. Its multi-step synthesis involves Pd-catalyzed cross-coupling and selective fluorination, topics frequently explored in organic chemistry forums and research publications. The compound's logP and solubility profiles are also critical for formulation scientists, as evidenced by searches for "improving drug solubility" and "fluorine impact on pharmacokinetics".
Beyond its pharmaceutical applications, CAS No. 921799-72-6 is a valuable tool for chemical biology studies. Its ability to interact with biological targets makes it useful for proteomics and signal transduction research. Queries like "small molecule probes" and "target identification" align with the compound's utility in high-throughput screening and mechanistic studies. The integration of AI-driven drug discovery platforms has further amplified interest in such structurally complex molecules.
In conclusion, 2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide represents a fascinating intersection of medicinal chemistry, fluorine science, and drug design. Its CAS No. 921799-72-6 serves as a key identifier for researchers navigating the chemical space of pyridopyrimidine derivatives. As the scientific community continues to explore personalized medicine and precision therapeutics, compounds like this will remain at the forefront of innovation and discovery.
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